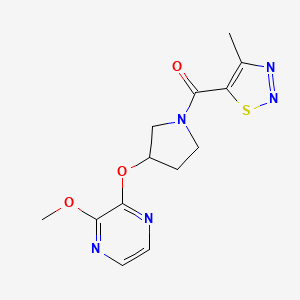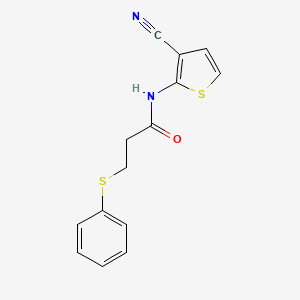
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. This compound has piqued scientific interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure enables it to participate in a range of chemical reactions and exhibit specific biological activities.
准备方法
Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.
Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.
化学反应分析
Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: : Transforming the methoxy group to a hydroxyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.
Common reagents and conditions used in these reactions:
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.
Major products formed from these reactions:
Oxidation: : Formation of hydroxy derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.
科学研究应用
Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.
相似化合物的比较
(3-((2-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone
Uniqueness: The uniqueness of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific structural arrangement and functional groups. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKNTADIUFQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520629.png)
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
![1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2520634.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)



![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)
![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide](/img/structure/B2520647.png)

![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
